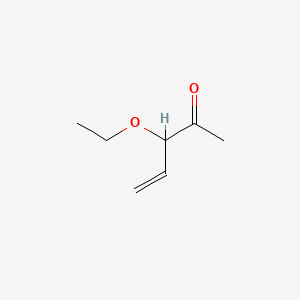![molecular formula C13H22Cl2N2O B13837127 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of piperazine, such as benzyl-substituted piperazines and their corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
[(2R)-4-Benzyl-2-piperazinyl]methanol dihydrochloride: A similar compound with a methanol group instead of an ethanol group.
2-[(2R,5S)-5-Isobutyl-1-propyl-2-piperazinyl]ethanol dihydrochloride: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is unique due to its specific benzyl and ethanol substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other piperazine derivatives .
Propiedades
Fórmula molecular |
C13H22Cl2N2O |
|---|---|
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1 |
Clave InChI |
QTEPLWCXIRWBDW-FFXKMJQXSA-N |
SMILES isomérico |
C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2.Cl.Cl |
SMILES canónico |
C1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



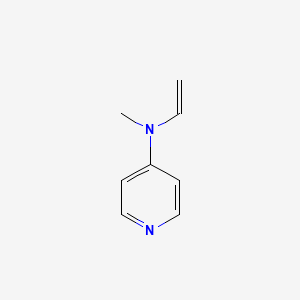
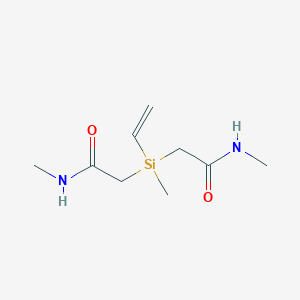
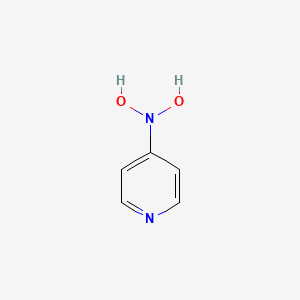

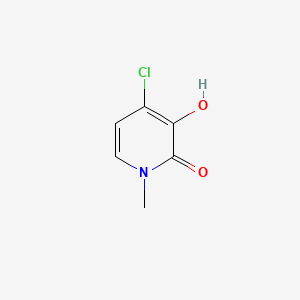
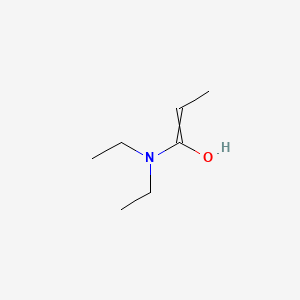

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
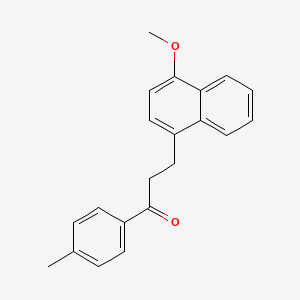
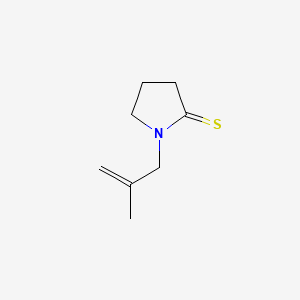
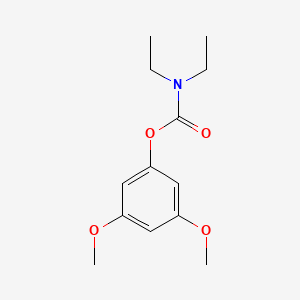
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
